molecular formula C13H18N2O2 B12123230 [1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-pyrrolidinyl]methanamine

[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-pyrrolidinyl]methanamine

Cat. No.: B12123230
M. Wt: 234.29 g/mol
InChI Key: CUDVHSHFVDIMJL-UHFFFAOYSA-N
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Description

(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-3-yl)methanamine: is a complex organic compound with a unique structure that combines a pyrrolidine ring with a methanamine group and a dihydrobenzo[dioxin] moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-3-yl)methanamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydrobenzo[dioxin] moiety, which can be achieved through the cyclization of catechol derivatives with appropriate reagents. The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a suitable aldehyde or ketone, followed by reduction. The final step involves the coupling of the pyrrolidine derivative with the dihydrobenzo[dioxin] moiety using a suitable linker, such as a methylene group, under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of high-yielding reactions, cost-effective reagents, and efficient purification techniques. The process may also involve the use of automated reactors and continuous flow systems to enhance the efficiency and scalability of the production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or amides.

    Reduction: Reduction reactions can convert the imine or amide derivatives back to the amine form.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Regeneration of the amine group.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Biology: In biological research, the compound may be used as a probe to study the interactions of pyrrolidine derivatives with biological targets, such as enzymes or receptors.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

    (1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-3-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    (1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-3-yl)ethanamine: Similar structure but with an ethyl group instead of a methylene group.

Uniqueness: The uniqueness of (1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-3-yl)methanamine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

[1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-3-yl]methanamine

InChI

InChI=1S/C13H18N2O2/c14-8-10-3-4-15(9-10)11-1-2-12-13(7-11)17-6-5-16-12/h1-2,7,10H,3-6,8-9,14H2

InChI Key

CUDVHSHFVDIMJL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CN)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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